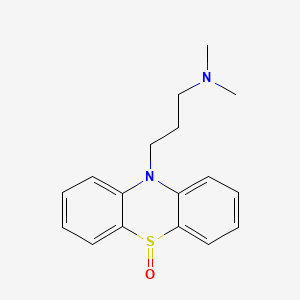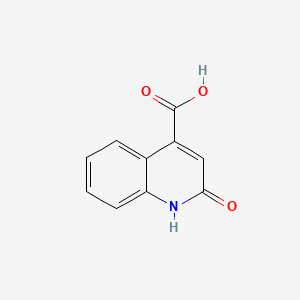
N-Aminocarbonyl Felbamate
描述
N-Aminocarbonyl Felbamate is a chemical compound with the molecular formula C12H15N3O5. It is structurally related to felbamate, an anticonvulsant medication used primarily in the treatment of epilepsy. This compound is an impurity of felbamate and has garnered interest due to its potential pharmacological properties .
作用机制
Target of Action
N-Aminocarbonyl Felbamate primarily targets two types of receptors in the brain: the GABA A receptors and the NMDA receptors . These receptors play crucial roles in the transmission of signals in the brain. The GABA A receptors are inhibitory, meaning they reduce neuronal activity, while the NMDA receptors are excitatory, increasing neuronal activity .
Mode of Action
This compound acts as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . By enhancing the activity of GABA A receptors, it increases the inhibitory effects on neurons, reducing their activity. On the other hand, by blocking NMDA receptors, it prevents the excitatory effects of glutamate, a neurotransmitter that binds to NMDA receptors .
Biochemical Pathways
The metabolic activation of this compound involves several biochemical pathways. It undergoes oxidation to form aldehyde felbamate, which spontaneously forms 2-phenylpropenal . This reactive metabolite is believed to be responsible for the drug’s anticonvulsant effects .
Pharmacokinetics
After oral ingestion, this compound is rapidly absorbed, with a bioavailability of over 90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Approximately 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites and a variety of other unidentified polar metabolites . The remaining 50% is excreted as unchanged felbamate in urine .
Result of Action
The result of this compound’s action is the suppression of seizure activity. By modulating GABA A receptors and blocking NMDA receptors, it increases the seizure threshold and decreases seizure spread . This makes it effective in the treatment of partial seizures and generalized seizures associated with Lennox-Gastaut syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medical conditions can also influence the drug’s action, efficacy, and stability .
生化分析
Biochemical Properties
N-Aminocarbonyl Felbamate has a molecular weight of 281.26 . It is metabolized in the liver by cytochrome P450 (CYP) and carboxylesterase (CES) isozymes . The remaining amount of this compound was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .
Cellular Effects
Felbamate has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . It is used to treat partial seizures and generalized seizures associated with Lennox–Gastaut syndrome in children .
Molecular Mechanism
Felbamate, the parent compound, has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit .
Temporal Effects in Laboratory Settings
Felbamate, the parent compound, has been associated with severe hepatic dysfunction followed by hepatic failure reported as early as 3 weeks after initiation of felbamate .
Metabolic Pathways
This compound is metabolized in the liver by cytochrome P450 (CYP) and carboxylesterase (CES) isozymes . The remaining amount of this compound was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .
Transport and Distribution
Specific information on the transport and distribution of this compound within cells and tissues is not well-documented. Felbamate, the parent compound, is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% .
Subcellular Localization
Understanding the subcellular localization of a protein or compound provides valuable insights into its function and potential interactions with other proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Aminocarbonyl Felbamate involves the reaction of felbamate with an aminocarbonylating agent. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out in a controlled environment to maintain consistency and quality of the compound .
化学反应分析
Types of Reactions
N-Aminocarbonyl Felbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
N-Aminocarbonyl Felbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the pharmaceutical industry for quality control and assurance of felbamate products.
相似化合物的比较
Similar Compounds
Felbamate: The parent compound, used as an anticonvulsant medication.
Meprobamate: An anxiolytic compound structurally similar to felbamate.
Carbamate Derivatives: Various carbamate compounds with potential anticonvulsant activities.
Uniqueness
N-Aminocarbonyl Felbamate is unique due to its specific structure and potential pharmacological properties. Unlike felbamate, which is primarily used as an anticonvulsant, this compound is mainly studied for its role as an impurity and its potential biological activities .
属性
IUPAC Name |
(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXILZWNONXFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














